2-Nitrophenyl butyrate

Description

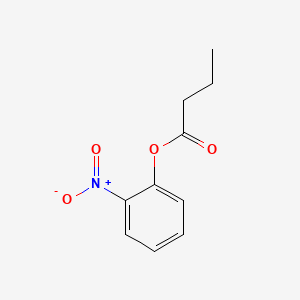

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBLCROMMOZRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179579 | |

| Record name | 2-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-26-5 | |

| Record name | Butanoic acid, 2-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2487-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrophenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N846YX974K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) is a synthetic ester compound widely utilized in biochemical and diagnostic assays. Its primary application lies in its role as a chromogenic substrate for the detection and quantification of esterase and lipase activity. The enzymatic hydrolysis of 2-NPB by these enzymes releases 2-nitrophenol, a yellow-colored compound that can be readily measured spectrophotometrically. This property makes 2-NPB an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic tests. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

This compound is a stable compound under standard laboratory conditions. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |

| Molecular Weight | 209.20 g/mol | [2][4] |

| CAS Number | 2487-26-5 | [1][2][3][4] |

| Appearance | Pale yellow oil or liquid | [5] |

| Boiling Point | 316.6 °C (predicted) | [2][6] |

| Density | 1.216 g/cm³ (predicted) | [2][6] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | |

| Storage | Store at 2-8 °C in a tightly sealed container. | [2] |

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.6 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~2.6 | t | 2H | -C(=O)CH₂- |

| ~1.8 | sextet | 2H | -CH₂CH₂CH₃ |

| ~1.0 | t | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O (ester) |

| ~146 | Ar-C (attached to O) |

| ~142 | Ar-C (attached to NO₂) |

| ~134 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~36 | -C(=O)CH₂- |

| ~18 | -CH₂CH₂CH₃ |

| ~13 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.[1]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch |

| ~1760 | C=O (ester) stretch |

| ~1525 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1200 | C-O (ester) stretch |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[3]

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 209 | [M]⁺ (Molecular ion) |

| 139 | [M - C₄H₆O]⁺ |

| 121 | [M - C₄H₆O - H₂O]⁺ |

| 93 | [C₆H₅O₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-nitrophenol with butyryl chloride or butyric anhydride in the presence of a base catalyst.

Materials:

-

2-Nitrophenol

-

Butyryl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in anhydrous dichloromethane.

-

Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add an equimolar amount of butyryl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acid chloride and pyridine hydrochloride.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Enzymatic Assay for Esterase/Lipase Activity

This protocol describes a general method for measuring esterase or lipase activity using this compound as a substrate. The rate of hydrolysis is monitored by measuring the increase in absorbance at 405 nm due to the formation of 2-nitrophenolate.

Materials:

-

This compound (substrate stock solution in a suitable organic solvent like DMSO or ethanol)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

-

Enzyme solution (lipase or esterase)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer. The final concentration should be optimized for the specific enzyme being tested.

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the enzyme solution to the appropriate wells. Include control wells with buffer only (no enzyme) to measure the background rate of substrate hydrolysis.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes).

-

Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 2-nitrophenolate at the specific pH of the assay.

Caption: Workflow for a typical enzymatic assay using 2-NPB.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in biological signaling pathways. It is a synthetic molecule designed for in vitro assays. The logical relationship in its application is the direct correlation between the rate of its enzymatic hydrolysis and the activity of the target enzyme (lipase or esterase).

Caption: Principle of the 2-NPB-based enzyme assay.

Conclusion

This compound is a robust and reliable tool for researchers and scientists in the fields of enzymology and drug development. Its well-defined chemical properties and its utility as a chromogenic substrate make it an essential component of many in vitro diagnostic and research assays. This guide provides the core technical information required for the effective use and understanding of this important chemical compound.

References

- 1. 2-Nitrophenyl n-butyrate [webbook.nist.gov]

- 2. This compound | 2487-26-5 | EN15598 | Biosynth [biosynth.com]

- 3. 2-Nitrophenyl n-butyrate [webbook.nist.gov]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2487-26-5 CAS MSDS (O-NITROPHENYL N-BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Chromogenic Substrate 2-Nitrophenyl Butyrate: A Technical Guide to its Mechanism of Action and Application in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 2-Nitrophenyl butyrate (2-NPB), a widely used chromogenic substrate for the detection and characterization of lipolytic and esterolytic enzymes. This document details the underlying biochemical principles, experimental protocols, and quantitative kinetic data to facilitate its effective use in research and development.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

This compound is a synthetic ester that serves as an artificial substrate for a variety of hydrolases, most notably lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1). The core of its utility lies in a straightforward enzymatic reaction that results in a quantifiable color change.

The mechanism of action is centered on the enzymatic cleavage of the ester bond in 2-NPB. This hydrolysis reaction yields two products: butyric acid and 2-nitrophenol.[1] While 2-NPB itself is colorless, the liberated 2-nitrophenol, under neutral to alkaline pH conditions (typically pH > 7), exists predominantly in its anionic form, 2-nitrophenolate. This phenolate ion exhibits a distinct yellow color, with a maximum absorbance typically observed between 405 and 415 nm.[2][3] The intensity of the yellow color is directly proportional to the concentration of 2-nitrophenol, and therefore, to the activity of the enzyme. This property allows for a continuous and sensitive spectrophotometric monitoring of enzyme activity.[1]

Detailed Mechanism of Enzymatic Hydrolysis

The hydrolysis of this compound by serine hydrolases, a common class of lipases and esterases, proceeds through a well-established two-step "ping-pong" mechanism involving a catalytic triad in the enzyme's active site. This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue.

The process can be broken down into two main phases:

a) Acylation:

-

Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the serine's hydroxyl group, transforming it into a potent nucleophile. This activated serine then attacks the carbonyl carbon of the ester bond in the 2-NPB substrate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site.

-

Release of 2-Nitrophenol: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the 2-nitrophenoxy group, facilitating its departure as 2-nitrophenol. This leaves the butyryl group covalently attached to the serine residue, forming an acyl-enzyme intermediate.

b) Deacylation:

-

Water Activation: A water molecule enters the active site and is deprotonated by the histidine residue, which now acts as a general base, generating a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Release of Butyric Acid and Enzyme Regeneration: The intermediate collapses, breaking the covalent bond between the butyryl group and the serine residue. The butyric acid product is released, and the catalytic triad is regenerated to its original state, ready to catalyze another reaction cycle.

Quantitative Data: Enzyme Kinetics

The interaction between an enzyme and this compound can be characterized by standard Michaelis-Menten kinetics, providing key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Below is a summary of kinetic parameters for various enzymes with this compound.

| Enzyme | Source Organism | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Sub1 Esterase | Streptomyces scabies | 0.57 | 2361 | - | - | [4] |

| Lipase A | Candida rugosa | - | - | - | - | [5] |

| Lipase B | Candida rugosa | - | - | - | - | [5] |

| Lipoprotein Lipase | Bovine Milk | - | - | - | - | [6] |

| Bxz2 LysB | Mycobacteriophage Bxz2 | - | - | - | - | [7] |

| Ms6 LysB | Mycobacteriophage Ms6 | - | - | - | - | [7] |

| EstU1 | Metagenome | - | - | - | - | [8] |

Note: The table above is a representative sample. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition) and may vary between studies. "-" indicates data not provided in the cited sources.

Experimental Protocols

This section provides a generalized, detailed methodology for a standard lipase/esterase assay using this compound.

Reagent Preparation

-

Assay Buffer: A common choice is 50-100 mM sodium phosphate or Tris-HCl buffer, with a pH in the optimal range for the enzyme of interest (typically pH 7.0-8.0). The buffer may be supplemented with additives such as detergents (e.g., 0.2% Triton X-100) or salts (e.g., 150 mM NaCl), which can enhance enzyme activity.

-

Substrate Stock Solution: Due to the limited aqueous solubility of 2-NPB, a concentrated stock solution is typically prepared in an organic solvent.[9]

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer) and store it on ice. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer.

Assay Procedure (96-well plate format)

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer.

-

Substrate Addition: Add a small volume of the 2-NPB stock solution to each well to reach the desired final concentration (e.g., 0.5-1.0 mM). The final concentration of the organic solvent should be kept low (typically ≤ 5% v/v) to avoid enzyme denaturation.

-

Blank/Control Wells: Include wells that contain the assay buffer and substrate but no enzyme (to measure the rate of non-enzymatic hydrolysis) and wells with buffer and enzyme but no substrate (to correct for any background absorbance from the enzyme solution).

-

Enzyme Addition and Reaction Initiation: To initiate the reaction, add the diluted enzyme solution to the appropriate wells.

-

Spectrophotometric Measurement: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Data Acquisition: Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-15 minutes) with readings taken at regular intervals (e.g., every 15-30 seconds).

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for 2-nitrophenol at 405 nm is approximately 12,000-18,000 M-1cm-1, but it is recommended to determine it experimentally under the specific assay conditions.

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

Conclusion

This compound remains a valuable and versatile tool for researchers in enzymology and drug development. Its simple and robust chromogenic properties, coupled with a well-understood mechanism of action, allow for the sensitive and continuous monitoring of lipase and esterase activity. By understanding the detailed biochemical mechanism and adhering to optimized experimental protocols, researchers can effectively utilize 2-NPB for a wide range of applications, including enzyme characterization, inhibitor screening, and the study of enzyme kinetics.

References

- 1. This compound | 2487-26-5 | EN15598 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]

- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS 2635-84-9: p-Nitrophenyl butyrate | CymitQuimica [cymitquimica.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2-Nitrophenyl Butyrate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate (2-NPB) and its isomer, 4-nitrophenyl butyrate (4-NPB), are chromogenic substrates extensively utilized in laboratory settings for the detection and quantification of lipolytic and esterolytic enzyme activity.[1][2] The primary application of these substrates lies in spectrophotometric assays that measure the activity of enzymes such as lipases and esterases.[1][3] This guide provides a comprehensive overview of the use of this compound and its related compounds in enzymatic assays, including detailed experimental protocols, quantitative data, and workflow visualizations. While this compound is specified, it is important to note that 4-nitrophenyl butyrate is more commonly cited in the literature; the principles and applications described herein are largely applicable to both isomers.

Principle of Action

The utility of this compound as an enzyme substrate stems from its chemical structure, which incorporates a butyrate group ester-linked to a nitrophenol molecule. In the presence of a hydrolytic enzyme like a lipase or an esterase, the ester bond is cleaved. This enzymatic hydrolysis releases butyric acid and 2-nitrophenol (or 4-nitrophenol in the case of 4-NPB).[3][4][5] The released nitrophenol, particularly in its phenolate form under neutral to alkaline pH conditions, is a yellow-colored compound that strongly absorbs light in the visible spectrum.[1][3][4] The intensity of the yellow color is directly proportional to the amount of nitrophenol produced, which in turn corresponds to the enzymatic activity. The increase in absorbance is typically monitored over time using a spectrophotometer at a wavelength of approximately 405-420 nm.[1][6][7]

Core Applications in Research and Development

The high sensitivity and specificity of nitrophenyl butyrate substrates make them invaluable tools in various research and drug development contexts:

-

Enzyme Kinetics Studies: These substrates are instrumental in determining key kinetic parameters of lipases and esterases, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).[7]

-

Inhibitor Screening: In drug development, 2-NPB and 4-NPB assays are employed to screen for and characterize potential inhibitors of lipolytic and esterolytic enzymes.

-

Activity Determination in Biological Samples: Researchers utilize these substrates to measure esterase and lipase activity in a variety of biological matrices, including serum, plasma, and cell lysates.[1]

-

Biocatalyst Characterization: In the field of biotechnology, these assays are fundamental for characterizing the activity of novel lipases and esterases from various sources, which have applications in industries ranging from pharmaceuticals to biofuels.[5][8]

Quantitative Data

The following tables summarize key quantitative data for assays utilizing nitrophenyl butyrate substrates.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (M) | V_max (µmol/min/mg) | Source |

| Sub1 (a suberinase from Streptomyces scabies) | p-Nitrophenyl butyrate | 5.7 x 10⁻⁴ | 2.36 | [7] |

| Cutinase from Fusarium solani pisi | p-Nitrophenyl butyrate | 3.5 x 10⁻⁴ | Not Reported | [7] |

| Cutinase from Fusarium solani pisi | p-Nitrophenyl butyrate | 7.5 x 10⁻⁴ | Not Reported | [7] |

Table 2: Molar Extinction Coefficients of Nitrophenol

| Compound | pH | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source |

| o-Nitrophenol | 7.5 | 420 | 5,000 | [9] |

| p-Nitrophenol | 7.5 | 420 | 12,000 | [7] |

| p-Nitrophenol | Not Specified | 400 | 14,800 | [10] |

| p-Nitrophenol | Not Specified | Not Specified | 17,000 | [11] |

Table 3: Optimal Reaction Conditions

| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Source |

| Epux1 | p-Nitrophenyl butyrate | 9-10 | 15 | [11] |

| Epux2 | p-Nitrophenyl butyrate | 9-10 | 15-20 | [11] |

Experimental Protocols

Below are detailed methodologies for performing lipase and esterase activity assays using nitrophenyl butyrate substrates.

Protocol 1: Esterase Activity Assay

This protocol is adapted from a standard procedure for measuring esterase activity.[9]

Reagents:

-

Buffer (Reagent A): 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.

-

Substrate Stock Solution (Reagent B): 100 mM o-Nitrophenyl Butyrate (ONPB) in dimethyl sulfoxide (DMSO).

-

Enzyme Solution (Reagent C): A solution containing 0.5 - 1.0 unit/ml of esterase in cold Reagent A, prepared immediately before use.

Procedure:

-

Pipette the following into suitable cuvettes:

-

Test Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

-

Blank Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

-

-

Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant using a thermostatted spectrophotometer.

-

To the Test Cuvette , add 0.10 ml of Reagent C.

-

To the Blank Cuvette , add 0.10 ml of Reagent A.

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₄₂₀nm/minute) from the maximum linear rate for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of esterase will hydrolyze 1.0 µmole of o-nitrophenyl butyrate to o-nitrophenol and butyric acid per minute at pH 7.5 at 25°C.[9]

Units/ml enzyme = ( (ΔA₄₂₀nm/min Test - ΔA₄₂₀nm/min Blank) * 3 * df ) / ( 5.0 * 0.1 )

Where:

-

3 = Total volume of the assay (in ml)

-

df = Dilution factor of the enzyme solution

-

5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5[9]

-

0.1 = Volume of the enzyme solution used (in ml)

Protocol 2: Lipase Activity Assay

This protocol is a generalized method based on common practices for measuring lipase activity.[10][12]

Reagents:

-

Buffer: 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100, pH 7.2 at 37°C.[10]

-

Substrate Stock Solution: 50 mM p-Nitrophenyl Butyrate (pNPB) in acetonitrile.[10]

-

Enzyme Solution: A solution of lipoprotein lipase in cold buffer, prepared immediately before use.[10]

Procedure:

-

Pipette the following into suitable cuvettes:

-

Test Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

-

Blank Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

-

-

Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 400 nm until constant.

-

To the Test Cuvette , add 0.010 ml of the Substrate Stock Solution.

-

To the Blank Cuvette , add 0.010 ml of deionized water.

-

Immediately mix by inversion and record the increase in absorbance at 400 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₄₀₀nm/minute) from the maximum linear portion of the curve for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of lipase will release 1.0 nanomole of p-nitrophenol per minute at pH 7.2 at 37°C.[10]

Units/ml enzyme = ( (ΔA₄₀₀nm/min Test - ΔA₄₀₀nm/min Blank) * 1.01 * df ) / ( 0.0148 * 0.1 )

Where:

-

1.01 = Total volume of the assay (in ml)

-

df = Dilution factor of the enzyme solution

-

0.0148 = Micromolar extinction coefficient of p-Nitrophenol at 400 nm[10]

-

0.1 = Volume of the enzyme solution used (in ml)

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of this compound.

General Experimental Workflow for Enzyme Activity Assay

References

- 1. This compound | 2487-26-5 | EN15598 | Biosynth [biosynth.com]

- 2. CAS 2635-84-9: p-Nitrophenyl butyrate | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. 2.5. Esterase Activity Assay [bio-protocol.org]

- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. journals.plos.org [journals.plos.org]

- 12. Optimization of a colorimetric assay for yeast lipase activity in complex systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Use of 2-Nitrophenyl Butyrate for Lipase Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2-nitrophenyl butyrate (2-NPB) and its more common isomer, 4-nitrophenyl butyrate (4-NPB), as chromogenic substrates for the detection and quantification of lipase activity. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their accurate measurement is vital in various fields, including drug discovery, diagnostics, and biotechnology.

Core Principle of the Assay

The spectrophotometric assay for lipase activity using nitrophenyl esters is based on a straightforward enzymatic reaction. Lipase catalyzes the hydrolysis of the ester bond in the nitrophenyl butyrate substrate. This reaction releases butyric acid and a nitrophenolate ion. In an alkaline environment (typically pH > 7.0), the nitrophenolate ion exhibits a distinct yellow color, which can be quantified by measuring the absorbance of light at a specific wavelength. The rate of the increase in absorbance is directly proportional to the enzymatic activity of the lipase. For this compound, the released 2-nitrophenolate ion has an absorption maximum around 416 nm.[1] For the more commonly used 4-nitrophenyl butyrate, the resulting 4-nitrophenolate ion's absorbance is typically measured between 405 and 415 nm.[2][3]

The pKa of 2-nitrophenol is approximately 7.2, meaning that in solutions with a pH above this value, the compound will predominantly exist in its deprotonated, colored phenolate form.[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a lipase assay using a nitrophenyl butyrate substrate.

Caption: Enzymatic hydrolysis of this compound by lipase.

Caption: A typical experimental workflow for a lipase assay.

Quantitative Data Presentation

Lipase activity is highly dependent on the acyl chain length of the substrate. The following tables summarize kinetic parameters for wild-type lipases with various p-nitrophenyl esters, providing a basis for comparative analysis.

Table 1: Maximal Reaction Velocity (Vmax) of a Wild-Type Lipase with Various p-Nitrophenyl Esters

| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.1 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

Note: Data is illustrative and derived from studies on a specific wild-type lipase.[2]

Table 2: Catalytic Efficiency (Vmax/Km) of a Wild-Type Lipase with p-Nitrophenyl Esters

| p-Nitrophenyl Ester | Acyl Chain Length | Catalytic Efficiency (Vmax/Km) |

| p-Nitrophenyl butyrate | C4 | 0.83 |

| p-Nitrophenyl palmitate | C16 | 0.063 |

Note: The catalytic efficiency for pNP-butyrate is notably higher, indicating it is a more efficient substrate for this particular lipase.

Experimental Protocols

This section provides a detailed, generalized methodology for determining lipase activity using a nitrophenyl ester substrate. This protocol can be adapted for this compound or other nitrophenyl esters.

Materials and Reagents

-

Purified lipase or crude enzyme extract

-

This compound (or other p-nitrophenyl esters)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

-

Solvent for substrate: Isopropanol or acetonitrile

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405-416 nm

Preparation of Solutions

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH to 8.0 at the desired reaction temperature. For longer-chain, more hydrophobic substrates, the inclusion of a detergent like Triton X-100 (e.g., 0.5% v/v) may be necessary to ensure substrate emulsification.[2][5]

-

Substrate Stock Solution (e.g., 10 mM): Dissolve the nitrophenyl ester in a suitable organic solvent like isopropanol or acetonitrile to create a stock solution.[2][5] Store protected from light.

-

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure (96-well plate format)

-

Reaction Mixture Preparation: In each well of the microplate, add the components in the following order:

-

Assay Buffer (e.g., 170 µL)

-

Enzyme Solution (e.g., 10 µL of various dilutions)

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add the Substrate Solution (e.g., 20 µL of a working dilution prepared in assay buffer) to each well to start the reaction. The final volume in each well is 200 µL.

-

Absorbance Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at the appropriate wavelength (around 416 nm for 2-nitrophenolate or 405-415 nm for 4-nitrophenolate) every 30-60 seconds for a period of 5-10 minutes.

-

Endpoint Assay: Incubate the reaction for a fixed period (e.g., 15 minutes). Stop the reaction by adding a quenching solution (e.g., 1 M Na2CO3 or 1 N NaOH). Measure the final absorbance.

-

Calculation of Lipase Activity

The lipase activity is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme)

Where:

-

ΔAbs/min: The rate of change in absorbance per minute.

-

V_total: The total volume of the assay reaction in mL.

-

ε (Molar Extinction Coefficient): A critical parameter for the specific nitrophenolate ion under the assay conditions (in M⁻¹cm⁻¹).

-

l: The path length of the light through the well in cm (for a standard 96-well plate, this is typically calculated based on the volume).

-

V_enzyme: The volume of the enzyme solution added to the reaction in mL.

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of nitrophenol per minute under the specified assay conditions.

Important Note on the Molar Extinction Coefficient of 2-Nitrophenol:

Protocol for Determining the Molar Extinction Coefficient of 2-Nitrophenol:

-

Prepare a stock solution of 2-nitrophenol of a known concentration in the assay buffer.

-

Create a series of dilutions of the 2-nitrophenol stock solution in the assay buffer.

-

Measure the absorbance of each dilution at 416 nm.

-

Plot a graph of absorbance versus the concentration of 2-nitrophenol.

-

The slope of the resulting line from a linear regression analysis will be the molar extinction coefficient (ε), assuming a path length of 1 cm.

Conclusion

The use of nitrophenyl esters, including this compound, provides a robust and convenient method for the detection and quantification of lipase activity. This technical guide outlines the fundamental principles, provides detailed experimental protocols, and presents comparative quantitative data to aid researchers in their studies of lipolytic enzymes. For the most accurate results with this compound, the experimental determination of the molar extinction coefficient of 2-nitrophenol is a critical step.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle and Application of Esterase Activity Assays Utilizing 2-Nitrophenyl Butyrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

The determination of esterase activity is a fundamental technique in various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical development. A widely adopted method for this purpose is the spectrophotometric assay employing 2-nitrophenyl butyrate (2-NPB) or its isomer, p-nitrophenyl butyrate (p-NPB), as a substrate. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and relevant quantitative data associated with this assay, tailored for researchers, scientists, and professionals in drug development.

The Underlying Principle: A Chromogenic Reaction

The esterase assay using nitrophenyl butyrate hinges on a straightforward enzymatic reaction that results in a quantifiable color change. Esterases, a class of hydrolase enzymes, catalyze the cleavage of ester bonds. When presented with this compound or p-nitrophenyl butyrate, the esterase hydrolyzes the substrate into butyric acid and the corresponding nitrophenol (2-nitrophenol or 4-nitrophenol).[1][2]

The key to this assay lies in the chromogenic properties of the nitrophenol product.[2][3] Under alkaline conditions, the hydroxyl group of the nitrophenol molecule is deprotonated, leading to the formation of a nitrophenolate anion. This anion exhibits a distinct yellow color and strongly absorbs light at a specific wavelength.[2][4] The intensity of the color, measured as absorbance, is directly proportional to the amount of nitrophenol produced, which in turn is a direct measure of the esterase activity.

The enzymatic reaction can be summarized as follows:

-

For this compound: this compound + H₂O ---(Esterase)--> 2-Nitrophenol + Butyric Acid[1]

-

For p-Nitrophenyl Butyrate: p-Nitrophenyl Butyrate + H₂O ---(Esterase)--> p-Nitrophenol + Butyric Acid

The rate of the increase in absorbance is monitored over time to determine the reaction velocity, from which the enzyme activity can be calculated.

Quantitative Data Summary

The efficiency and optimal conditions for the esterase assay can vary depending on the specific enzyme and the isomeric form of the substrate used. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Wavelength (λmax) | 420 nm | o-Nitrophenyl Butyrate | Not Specified (Generic) | [1] |

| 405 nm | p-Nitrophenyl Butyrate | Not Specified (Generic) | [5] | |

| 415 nm | p-Nitrophenyl Butyrate | Candida rugosa Lipase | [4] | |

| 400 nm | p-Nitrophenyl Butyrate | Lipoprotein Lipase | [6] | |

| Molar Extinction Coefficient (ε) | 5.0 mM⁻¹cm⁻¹ at pH 7.5 | o-Nitrophenol | Not Specified (Generic) | [1] |

| 12,000 M⁻¹cm⁻¹ at pH 7.5 | p-Nitrophenol | Not Specified (Generic) | [7] | |

| 0.0148 µM⁻¹cm⁻¹ (14,800 M⁻¹cm⁻¹) | p-Nitrophenol | Not Specified (Generic) | [6] | |

| Optimal pH | 7.5 | o-Nitrophenyl Butyrate | Not Specified (Generic) | [1] |

| 9.0 - 10.0 | p-Nitrophenyl Butyrate | Pseudomonas Esterases | [8] | |

| Optimal Temperature | 25°C | o-Nitrophenyl Butyrate | Not Specified (Generic) | [1] |

| 15°C - 20°C | p-Nitrophenyl Butyrate | Pseudomonas Esterases | [8] | |

| 30°C | p-Nitrophenyl Butyrate | Not Specified (Generic) | [5] | |

| 37°C | p-Nitrophenyl Butyrate | Lipoprotein Lipase | [6] |

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| Sub1 Esterase | p-Nitrophenyl Butyrate | 0.57 ± 0.04 mM | 55.8 ± 2.0 U nmol⁻¹ Sub1 | [7] |

| Cutinases (from Fusarium solani) | p-Nitrophenyl Butyrate | 0.35 mM and 0.75 mM | Not Specified | [7] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing the esterase assay using either o-nitrophenyl butyrate or p-nitrophenyl butyrate.

Protocol Using o-Nitrophenyl Butyrate

This protocol is adapted from a standard enzymatic assay procedure.[1]

Reagents:

-

A. 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C: Prepare by dissolving potassium phosphate, monobasic in deionized water and adjusting the pH to 7.5 with 1 M KOH.

-

B. 100 mM o-Nitrophenyl Butyrate (ONPB) Solution: Prepare by dissolving o-nitrophenyl butyrate in dimethyl sulfoxide (DMSO).

-

C. Esterase Enzyme Solution: Immediately before use, prepare a solution containing a suitable concentration of the esterase in cold Reagent A.

Procedure:

-

Pipette the following into suitable cuvettes:

-

Test Cuvette: 2.87 ml of Reagent A (Buffer) and 0.03 ml of Reagent B (ONPB).

-

Blank Cuvette: 2.87 ml of Reagent A (Buffer) and 0.03 ml of Reagent B (ONPB).

-

-

Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant using a thermostatted spectrophotometer.

-

To the Test Cuvette , add 0.10 ml of Reagent C (Enzyme Solution).

-

To the Blank Cuvette , add 0.10 ml of Reagent A (Buffer).

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₄₂₀/min) from the maximum linear rate for both the test and blank.

Calculation of Enzyme Activity:

One unit of esterase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of o-nitrophenyl butyrate per minute at pH 7.5 at 25°C.[1]

Units/ml enzyme = [(ΔA₄₂₀/min Test - ΔA₄₂₀/min Blank) * Total Volume (ml) * Dilution Factor] / [Molar Extinction Coefficient (5.0) * Volume of Enzyme (ml)]

Protocol Using p-Nitrophenyl Butyrate

This protocol is a generalized procedure based on several sources.[5][9]

Reagents:

-

A. Buffer: 50 mM phosphate buffer (pH 7.2) or other suitable buffer depending on the optimal pH of the enzyme.

-

B. Substrate Stock Solution: p-Nitrophenyl butyrate (p-NPB) dissolved in a suitable solvent like 2-methyl-2-butanol or acetonitrile.

-

C. Enzyme Solution: A suitably diluted solution of the esterase in the assay buffer.

Procedure:

-

In a 96-well microtiter plate or cuvettes, add the buffer and the substrate solution.

-

Equilibrate the plate/cuvettes to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution to the wells/cuvettes.

-

Immediately monitor the increase in absorbance at 405 nm over a period of 5 minutes.

-

Include a blank reaction containing the buffer and substrate but no enzyme.

-

Calculate the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of activity is typically defined as the amount of enzyme required to hydrolyze 1 µmol of substrate per minute.[5] The calculation is similar to the one for o-nitrophenyl butyrate, using the appropriate molar extinction coefficient for p-nitrophenol.

Visualizing the Process

Diagrams can aid in understanding the enzymatic reaction and the experimental workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.5. Esterase Activity Assay [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Hydrolysis of 2-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl butyrate is a chromogenic ester substrate utilized in biochemical assays to detect and quantify the activity of lipolytic and esterolytic enzymes. Its hydrolysis, catalyzed by enzymes such as lipases and esterases, results in the release of 2-nitrophenol and butyric acid. The production of 2-nitrophenol, which under alkaline conditions forms the yellow-colored 2-nitrophenolate anion, can be monitored spectrophotometrically, providing a direct measure of enzymatic activity.[1] This guide provides a comprehensive overview of the hydrolysis of this compound, including the reaction mechanism, detailed experimental protocols for activity assays, and relevant quantitative data, tailored for professionals in research and drug development.

A notable portion of the detailed experimental data and protocols available in scientific literature pertains to the isomeric compound, p-nitrophenyl butyrate (4-nitrophenyl butyrate). Due to the chemical similarity and analogous reaction mechanism, this guide leverages the extensive data on p-nitrophenyl butyrate to provide a robust framework for assays involving this compound, with appropriate notations.

The Hydrolysis Reaction

The core of the assay is the enzyme-catalyzed cleavage of the ester bond in this compound. This reaction yields two primary products:

-

2-Nitrophenol: A chromogenic compound that is colorless in its protonated form and yellow as the 2-nitrophenolate anion at alkaline pH.

-

Butyric Acid: A short-chain fatty acid.

The intensity of the yellow color, measured by its absorbance at approximately 405 nm, is directly proportional to the amount of 2-nitrophenol released and, consequently, to the enzyme's activity.[1]

Reaction Pathway

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the enzymatic hydrolysis of nitrophenyl butyrate esters. These values are essential for enzyme characterization and assay development.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Appearance | Neat oil | |

| Storage Temperature | 2-8°C | [1] |

| λmax (for detection) | ~405 nm (for 2-nitrophenolate) | [1] |

Table 2: Kinetic Parameters of Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Butyrate

| Enzyme Source | K_m_ (mM) | V_max_ (U/mg or µmol/min/mg) | Reference |

| Thermomyces lanuginosus Lipase | - | 0.95 U/mg protein | [2] |

| Sub1 from Streptomyces scabies | 0.57 ± 0.04 | 2361 ± 84.5 U/mg | [3] |

| Wild-type Lipase | - | 0.95 U/mg protein | [2] |

Experimental Protocols

A generalized experimental protocol for determining lipase or esterase activity using a nitrophenyl butyrate substrate is provided below. This can be adapted for this compound.

Spectrophotometric Assay for Lipase/Esterase Activity

Objective: To measure the rate of hydrolysis of a nitrophenyl butyrate substrate by monitoring the increase in absorbance due to the release of the nitrophenolate anion.

Materials:

-

This compound (or p-nitrophenyl butyrate)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

-

Enzyme solution (lipase or esterase of interest)

-

Solvent for substrate (e.g., 2-methyl-2-butanol, acetonitrile, or DMSO)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~405 nm

Procedure:

-

Preparation of Substrate Stock Solution: Dissolve this compound in a suitable organic solvent to a concentration of 10-50 mM.

-

Preparation of Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the buffer and the substrate solution. A common approach is to mix one volume of the substrate stock solution with nine volumes of the buffer.

-

Enzyme Addition: Add a small volume of the enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be such that the rate of reaction is linear over the measurement period.

-

Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at ~405 nm at a constant temperature (e.g., 30°C or 37°C). Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:

-

ε is the molar extinction coefficient of the nitrophenolate anion at the specific pH and wavelength (a value for p-nitrophenolate is often used as an approximation).

-

Path length is the light path of the cuvette or the well (in cm).

-

-

Experimental Workflow Diagram

Caption: Standard workflow for an enzyme activity assay.

Signaling Pathways and Applications

The hydrolysis of this compound is primarily an in vitro analytical tool rather than a component of a biological signaling pathway. Its main application lies in the characterization of enzymes and the screening of potential enzyme inhibitors, which is of significant interest in drug development. For instance, identifying inhibitors of lipases is a therapeutic strategy for conditions like obesity and hyperlipidemia. This assay provides a high-throughput method for screening compound libraries for potential lipase inhibitors.

Conclusion

The enzymatic hydrolysis of this compound offers a straightforward and sensitive method for assaying lipase and esterase activity. While specific quantitative data for this isomer is sparse in the literature, the well-documented protocols and kinetic data for its analogue, p-nitrophenyl butyrate, provide a reliable foundation for developing robust and accurate enzymatic assays. This technical guide serves as a valuable resource for researchers and professionals in drug development, enabling the effective application of this chromogenic substrate in their work.

References

- 1. This compound | 2487-26-5 | EN15598 | Biosynth [biosynth.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

Probing Enzyme Specificity: A Technical Guide to 2-Nitrophenyl Butyrate Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 2-nitrophenyl butyrate and its isomer, p-nitrophenyl butyrate, as chromogenic substrates to characterize the specificity of lipases and esterases. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and a compilation of kinetic data to facilitate robust enzyme analysis in research and drug development settings.

Core Principles of the Nitrophenyl Butyrate Assay

This compound and its more commonly utilized isomer, p-nitrophenyl butyrate, are valuable tools for the continuous spectrophotometric measurement of lipolytic and esterolytic activity. The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester bond in the nitrophenyl butyrate substrate. This cleavage reaction releases butyric acid and a nitrophenolate ion. In an alkaline environment, the nitrophenolate product imparts a distinct yellow color, which can be quantified by measuring the absorbance at approximately 405-415 nm. The rate of color development is directly proportional to the enzymatic activity, allowing for the determination of kinetic parameters. By comparing the enzymatic activity across a panel of nitrophenyl esters with varying acyl chain lengths, researchers can elucidate the substrate specificity of a given enzyme.[1][2]

Enzymatic Hydrolysis of p-Nitrophenyl Butyrate

The enzymatic hydrolysis of p-nitrophenyl butyrate by a lipase or esterase follows a well-established mechanism. The reaction proceeds through the formation of a tetrahedral intermediate, leading to the release of p-nitrophenol and the acylated enzyme. Subsequently, the acylated enzyme is hydrolyzed to release the fatty acid and regenerate the free enzyme.

Enzymatic hydrolysis of p-nitrophenyl butyrate.

Substrate Specificity of Various Enzymes

The following tables summarize the kinetic parameters for the hydrolysis of p-nitrophenyl butyrate and other p-nitrophenyl esters by a selection of lipases and esterases. This data provides a comparative overview of their substrate specificities.

Note: The majority of published data refers to p-nitrophenyl butyrate (pNPB). Given the context of substrate specificity profiling using a panel of nitrophenyl esters, this data is directly relevant.

Table 1: Kinetic Parameters of Various Enzymes with p-Nitrophenyl Esters

| Enzyme | Substrate | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) | Reference |

| Wild-Type Lipase | p-Nitrophenyl acetate (C2) | 0.42 | - | - | [3] |

| p-Nitrophenyl butyrate (C4) | 0.95 | - | 0.83 | [3] | |

| p-Nitrophenyl octanoate (C8) | 1.1 | - | - | [3] | |

| p-Nitrophenyl dodecanoate (C12) | 0.78 | - | - | [3] | |

| p-Nitrophenyl palmitate (C16) | 0.18 | - | 0.063 | [3] | |

| Sub1 (Esterase) | p-Nitrophenyl butyrate (C4) | 2361 | 0.57 | 4142.1 | [4] |

| Lipase A (Candida rugosa) | p-Nitrophenyl butyrate (C4) | - | - | - | [5] |

| Lipase B (Candida rugosa) | p-Nitrophenyl butyrate (C4) | - | - | - | [5] |

| Bovine Milk Lipoprotein Lipase | p-Nitrophenyl butyrate (C4) | - | - | - | [6] |

Table 2: Relative Substrate Specificity of LipC12 Lipase [7]

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) |

| Acetate | C2 | < 35 |

| Butyrate | C4 | < 35 |

| Caproate | C6 | < 35 |

| Caprylate | C8 | - |

| Caprate | C10 | > 75 |

| Laurate | C12 | > 75 |

| Myristate | C14 | > 75 |

| Palmitate | C16 | > 75 |

Experimental Protocols

This section provides a detailed methodology for a standard lipase/esterase assay using p-nitrophenyl butyrate.

Materials and Reagents

-

Purified lipase or esterase solution

-

p-Nitrophenyl butyrate (pNPB)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Triton X-100 (optional, for emulsification of longer-chain esters)

-

Isopropanol or acetonitrile

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Thermostatically controlled incubator or plate reader

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

-

Substrate Stock Solution: Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to a final concentration of 10 mM.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer at a concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add 180 µL of the assay buffer to each well.

-

Add 10 µL of the p-nitrophenyl butyrate stock solution to each well.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well and mix gently.

-

Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement.

-

Blank Measurement: Include a blank control containing the assay buffer and substrate but no enzyme to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis

-

Subtract the rate of the blank reaction from the rate of the enzymatic reaction.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of reaction to specific activity (U/mg) using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenolate (a commonly used value is 18,000 M⁻¹ cm⁻¹ at pH > 9.2 and 405 nm).[8]

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps in the experimental workflow for determining enzyme specificity using p-nitrophenyl esters and the logical relationship of the assay components.

Experimental workflow for lipase/esterase specificity assay.

Logical relationships in the p-nitrophenyl butyrate assay.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

understanding enzyme kinetics with 2-Nitrophenyl butyrate

An In-Depth Technical Guide to Understanding Enzyme Kinetics with 2-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of this compound (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-NPB), in the study of enzyme kinetics. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of lipolytic and esterolytic enzymes.

Core Principles of the this compound Assay

The use of this compound as a chromogenic substrate is a cornerstone of in vitro enzyme kinetics for a variety of hydrolases, particularly lipases and esterases. The principle of this assay is straightforward and relies on the enzymatic hydrolysis of the ester bond in 2-NPB. This reaction yields two products: butyric acid and 2-nitrophenol (or p-nitrophenol).

Under alkaline conditions (typically above its pKa of ~7.1), the liberated 2-nitrophenol tautomerizes to the 2-nitrophenolate ion, which is a vibrant yellow compound.[1] The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol produced and, consequently, to the activity of the enzyme. The formation of the 2-nitrophenolate ion can be monitored over time by measuring the absorbance of light at a wavelength between 405 and 420 nm.[1][2][3][4]

This method offers a continuous and high-throughput means of determining enzyme activity, making it a valuable tool for enzyme characterization, inhibitor screening, and optimization of reaction conditions.

Quantitative Enzyme Kinetic Data

The Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing the efficiency and substrate affinity of an enzyme. Below is a summary of reported kinetic parameters for various enzymes utilizing this compound as a substrate.

| Enzyme | Source Organism | Km (mM) | Vmax (U/mg or µmol/mL/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Lipase | Bacillus amyloliquefaciens | 11.5 | 13 (mm/min) | Not Reported | [5] |

| Immobilized Lipase | Bacillus amyloliquefaciens | 15.02 | 22.7 (mm/min) | Not Reported | [5] |

| Suberinase (Sub1) | Streptomyces scabies | 0.57 | 2361 (U/mg) | Not Reported | [3] |

| LysB Esterase | Mycobacteriophage Ms6 | Not Reported | Not Reported | Not Reported | [6] |

| LysB Esterase | Mycobacteriophage Bxz2 | Not Reported | Not Reported | Not Reported | [6] |

| Hydroxynitrile Lyase (Wild Type) | Hevea brasiliensis | Not Reported | Not Reported | 84 (M-1min-1) | [7] |

| Hydroxynitrile Lyase (HNL7V variant) | Hevea brasiliensis | Not Reported | Not Reported | 25,000 (M-1min-1) | [7] |

Note: The units for Vmax and catalytic efficiency can vary between studies. Direct comparison should be made with caution.

Detailed Experimental Protocols

This section provides a generalized protocol for a standard lipase/esterase assay using this compound. This protocol can be adapted for various enzymes and experimental setups, such as 96-well microplates for high-throughput screening.

Materials

-

Purified enzyme or crude enzyme extract

-

This compound (p-NPB)

-

Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride, pH 7.2 at 37°C.[8] Other buffers such as Tris-HCl may also be used.

-

Solvent for substrate: Acetonitrile or isopropanol

-

(Optional) Surfactant: Triton X-100 or Tween 80

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm.

Reagent Preparation

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal level for the enzyme of interest. For lipoprotein lipase, a buffer of 100 mM Sodium Phosphate with 150 mM NaCl and 0.5% (v/v) Triton X-100 at pH 7.2 is recommended.[8]

-

Substrate Stock Solution: Prepare a stock solution of 2-NPB (e.g., 50 mM) in a suitable solvent like acetonitrile.[8]

-

Enzyme Solution: Prepare a solution of the enzyme in cold assay buffer immediately before use. The concentration should be sufficient to provide a linear rate of reaction over the desired time course.

Assay Procedure

-

Pipette the assay buffer into a cuvette or microplate well. For a standard 1 mL cuvette assay, 0.90 mL of buffer can be used.[8]

-

Add the enzyme solution to the buffer and mix by inversion. Equilibrate the mixture to the desired temperature (e.g., 37°C).[8]

-

Initiate the reaction by adding a small volume of the 2-NPB stock solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).[8]

-

Immediately mix and start monitoring the increase in absorbance at 405-420 nm for a set period (e.g., 5 minutes).[8]

-

Record the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA/minTest - ΔA/minBlank) * Total Assay Volume (mL) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute.

-

ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 12,000 M-1cm-1 at pH 7.5 and 420 nm).[3]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of enzyme kinetics with this compound.

Enzymatic Hydrolysis of this compound

Caption: Enzymatic hydrolysis of this compound by lipase or esterase.

Experimental Workflow for Enzyme Assay

Caption: A typical experimental workflow for a this compound enzyme assay.

Butyrate-Mediated Signaling Pathway

The product of the enzymatic reaction, butyrate, is a short-chain fatty acid known to have significant biological effects. One such effect is the activation of the cAMP-PKA-CREB signaling pathway.[9]

Caption: Activation of the cAMP-PKA-CREB signaling pathway by butyrate.

Bacterial Butyrate Synthesis Pathways

In the context of the gut microbiome, various bacteria produce butyrate through distinct metabolic pathways. Understanding these pathways is crucial for research into gut health and disease. The four main pathways converge on the production of butyryl-CoA, which is then converted to butyrate.[10][11]

Caption: Overview of the four main bacterial pathways for butyrate synthesis.

This technical guide provides a solid foundation for utilizing this compound in enzyme kinetics research. By understanding the core principles, having access to comparative quantitative data, and following detailed protocols, researchers can effectively characterize lipolytic and esterolytic enzymes for various applications in science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrophenyl Butyrate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl butyrate (2-NPB) is a synthetic chromogenic substrate pivotal for the detection and quantification of esterase and lipase activity. Its hydrolysis by these enzymes yields 2-nitrophenol, a yellow-colored product, enabling straightforward spectrophotometric analysis. This guide provides a comprehensive overview of 2-NPB, including its discovery, detailed synthesis protocols, chemical properties, and extensive applications in enzyme kinetics and inhibitor screening. It also presents standardized experimental procedures and kinetic data for various enzymes, serving as a critical resource for researchers in biochemistry, drug discovery, and diagnostics.

Introduction: The Advent of Chromogenic Substrates

The development of chromogenic substrates revolutionized enzyme assays by providing a simple and continuous method for monitoring catalytic activity. While the precise first synthesis of this compound is not extensively documented, its use is part of a broader history of employing nitrophenyl esters for detecting hydrolytic enzymes. The principle relies on the enzymatic cleavage of an ester bond, releasing a nitrophenolate ion which absorbs light in the visible spectrum. This innovation offered a significant advantage over earlier methods that were often discontinuous and more labor-intensive. The position of the nitro group on the phenyl ring influences the substrate's reactivity and the spectral properties of the resulting chromophore.

Chemical Properties and Data

This compound is a stable and reliable substrate for in vitro enzymatic assays. Its key chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2487-26-5[1] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.2 g/mol [1] |

| Appearance | Pale yellow oil or solid |

| Boiling Point | 316.6 °C[1] |

| Density | 1.216 g/cm³[1] |

| Flash Point | 140.3 °C[1] |

| Storage | 2°C - 8°C, protect from light and moisture[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-nitrophenol with a butyryl group donor. A common and effective method involves the reaction of 2-nitrophenol with butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Butyryl Chloride

Materials:

-

2-Nitrophenol

-

Butyryl chloride

-

Pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-nitrophenol in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add an equimolar amount of pyridine or triethylamine with stirring.

-

To this mixture, add butyryl chloride dropwise, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the pyridinium or triethylammonium hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Research and Drug Development

The primary application of this compound is as a chromogenic substrate for a wide range of esterases and lipases.[1] Its hydrolysis provides a convenient and sensitive method for determining enzyme activity in various contexts.

Enzyme Kinetics and Characterization

2-NPB is an invaluable tool for studying the kinetic properties of esterolytic enzymes. By measuring the rate of 2-nitrophenol release at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.

Quantitative Data: Kinetic Parameters of Enzymes with Nitrophenyl Butyrates

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Source |

| Sub1 from Streptomyces scabies | p-Nitrophenyl butyrate | 0.57 | 2361 | - | [2] |

| Honey Bee Esterase | p-Nitrophenylacetate | 0.0227 | 1.49 | - | [3] |

| Est16 | p-Nitrophenyl butyrate | - | - | - | [4] |

| Yarrowia lipolytica Lipase | p-Nitrophenyl butyrate | - | - | - | [5] |

Note: Data for this compound is limited in readily available literature; p-nitrophenyl butyrate data is often used as a proxy.

High-Throughput Screening for Enzyme Inhibitors

In drug discovery, 2-NPB is frequently used in high-throughput screening (HTS) campaigns to identify inhibitors of target esterases or lipases. The simplicity of the colorimetric assay makes it amenable to automation and miniaturization in microplate formats.

Quantitative Data: Inhibition Constants (Kᵢ and IC₅₀)

| Enzyme | Inhibitor | Substrate | Kᵢ (µM) | IC₅₀ (µM) | Inhibition Type | Source |

| Acetylcholinesterase | Compound 6a | - | 1.15 | - | - | [6] |

| Cholinesterases | Various | - | - | Various | - | [7] |

Note: Specific inhibition data using this compound is not widely tabulated and is often specific to the inhibitors being studied.

Diagnostic Assays

2-NPB can be employed in diagnostic assays to measure the activity of specific esterases or lipases in biological samples, such as serum or plasma, which can be indicative of certain disease states.[1]

Experimental Protocols

Standard Esterase/Lipase Activity Assay

This protocol provides a general method for determining the activity of an esterase or lipase using this compound.

Materials:

-

Enzyme solution (in appropriate buffer)

-

Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound stock solution (e.g., 10 mM in isopropanol or DMSO)

-

Microplate reader or spectrophotometer

-

96-well microplates

Procedure:

-

Prepare a reaction buffer appropriate for the enzyme being studied.

-

Add a defined volume of the enzyme solution to each well of a 96-well plate.

-

Initiate the reaction by adding the this compound stock solution to each well to a final desired concentration (e.g., 1 mM).

-

Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature for the enzyme.

-

Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

-